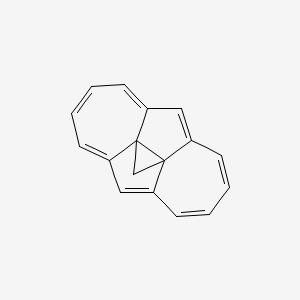
10b,10c-Methanoazuleno(2,1,8-ija)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10b,10c-Methanoazuleno(2,1,8-ija)azulene is a complex organic compound with the molecular formula C₁₇H₁₂ and a molecular weight of 216.2772 . This compound is characterized by its unique structure, which includes multiple aromatic rings and a methano bridge, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 10b,10c-Methanoazuleno(2,1,8-ija)azulene typically involves a multi-step process. One common method includes a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione . This reaction is carried out under specific conditions to ensure the formation of the desired azulene derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
10b,10c-Methanoazuleno(2,1,8-ija)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced azulene derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out under specific conditions to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10b,10c-Methanoazuleno(2,1,8-ija)azulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 10b,10c-Methanoazuleno(2,1,8-ija)azulene involves its interaction with molecular targets and pathways within cells. Its aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various cellular processes, depending on the specific functional groups present on the molecule.
Comparison with Similar Compounds
10b,10c-Methanoazuleno(2,1,8-ija)azulene can be compared with other similar compounds, such as azulene, pentalene, and heptalene . These compounds share some structural similarities but differ in their electronic properties and reactivity. The unique methano bridge in this compound distinguishes it from these other compounds, providing it with distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important subject for further study and development.
Properties
CAS No. |
38801-41-1 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
pentacyclo[11.3.1.06,16.08,14.014,16]heptadeca-1(17),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C17H12/c1-2-6-13-10-15-8-4-3-7-14-9-12(5-1)16(13)11-17(14,15)16/h1-10H,11H2 |
InChI Key |
OZYDLMWHHWHGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C14C5=CC=CC=C4C=C2C=CC=CC3=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
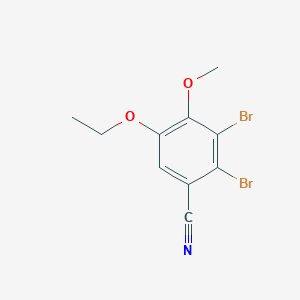
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)
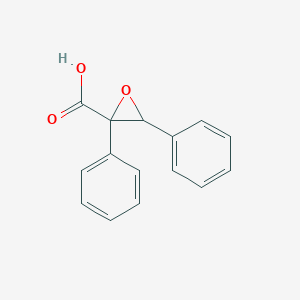
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)

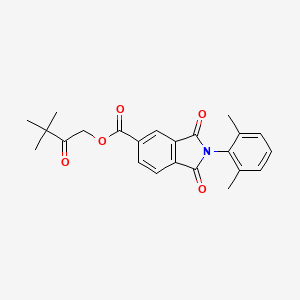
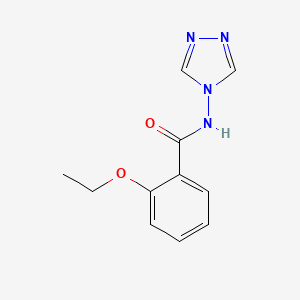
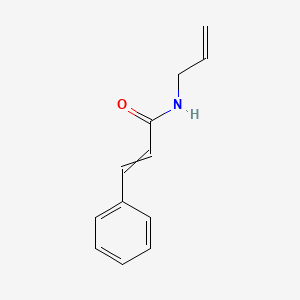
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
